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Compound of Interest

2,7-Dimethylquinoline-4-carboxylic
Compound Name: d
aci

Cat. No.: B1317886

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,7-
Dimethylquinoline-4-carboxylic acid (CAS 892674-22-5). Due to the limited availability of
published experimental spectra for this specific compound, this document presents predicted
Nuclear Magnetic Resonance (NMR) data, and expected characteristic Infrared (IR) and Mass
Spectrometry (MS) data based on the analysis of its chemical structure and comparison with
closely related analogs. Detailed experimental protocols for obtaining such spectra are also
provided to guide researchers in their analytical workflows. The logical relationships in
spectroscopic analysis for structural elucidation are visually represented.

Introduction

2,7-Dimethylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the
quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal
chemistry and drug development due to their wide range of biological activities. Accurate and
comprehensive spectroscopic data is paramount for the unequivocal identification, purity
assessment, and structural elucidation of such compounds during the research and
development process. This guide serves as a foundational resource for scientists working with
2,7-Dimethylquinoline-4-carboxylic acid, providing anticipated spectroscopic data and
standardized methodologies for its characterization.
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Chemical Structure and Properties

IUPAC Name: 2,7-Dimethylquinoline-4-carboxylic acid
CAS Number: 892674-22-5[1][2][3]

Molecular Formula: C12H11NO2[1][3]

Molecular Weight: 201.22 g/mol [1][3]

Chemical Structure:

Spectroscopic Data

While specific experimental data for 2,7-Dimethylquinoline-4-carboxylic acid is not readily

available in the public domain, the following tables summarize the predicted and expected

spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted *H and 13C NMR chemical shifts. Actual experimental values may

vary depending on the solvent and other experimental conditions.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift
Multiplicity Integration Assignment
(ppm)
~13.0-14.0 singlet 1H -COOH
~8.0-8.2 doublet 1H H5
~7.8-8.0 singlet 1H H3
~7.6-7.8 singlet 1H H8
~7.4-7.6 doublet 1H H6
~2.8 singlet 3H 2-CHs
~2.5 singlet 3H 7-CHs
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Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (ppm) Assignment
~168 - 172 -COOH
~158 - 162 C2
~148 - 152 C8a
~145 - 149 C4
~138 - 142 Cc7
~130 - 134 C5
~128 - 132 C8
~125-129 C6
~120 - 124 Cda
~118 - 122 C3

~25 2-CHs
~22 7-CHs

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid
and the substituted quinoline ring system.

Table 3: Expected IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid
2500-3300 Broad _

dimer)
~1700-1725 Strong C=0 stretch (carboxylic acid)

~1600, ~1500, ~1450

Medium-Strong

C=C and C=N stretching

(aromatic ring)

C-H stretch (methyl and

~2900-3000 Weak-Medium ,
aromatic)
~1300 Medium C-O stretch
~900 Medium, Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation

pattern will likely involve the loss of the carboxylic acid group and subsequent fragmentations

of the quinoline core.

Table 4: Expected Mass Spectrometry Data

m/z Interpretation
201 [M]* (Molecular ion)
184 [M - OHJ*

156 [M - COOH]*

128 [M - COOH - HCN]J*

Experimental Protocols

The following are general protocols for the spectroscopic analysis of solid organic compounds

like 2,7-Dimethylquinoline-4-carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-
0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs) in an NMR tube. Ensure the
sample is fully dissolved.

e Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Tune and shim the instrument.
o Acquire a one-pulse *H spectrum.
o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover the expected range (e.g., 0-200 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.
o Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an
ATR accessory.[4]
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o Data Acquisition:
o Obtain a background spectrum of the clean, empty ATR crystal.

o Apply pressure to the sample using the ATR pressure arm to ensure good contact with the
crystal.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum. Label the
significant peaks.

Mass Spectrometry (MS)

Electron lonization (El) or Electrospray lonization (ESI) are common techniques.
e Sample Preparation:

o For EI (with a direct insertion probe): Place a small amount of the solid sample into a
capillary tube and insert it into the mass spectrometer using a direct insertion probe.

o For ESI (with LC-MS): Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol or acetonitrile) at a low concentration (e.g., 10 ug/mL). Filter the solution to
remove any particulates.[5]

¢ Instrumentation: Use a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap)
with the chosen ionization source.[6]

» Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

o For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion
and acquire the product ion spectrum.
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o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Visualizations

The following diagrams illustrate key workflows and relationships in spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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